Cas no 1903584-02-0 (rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol)

Technical Introduction: rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol is a chiral piperidine derivative featuring a trifluoromethyl group and a hydroxymethyl substituent on its ring structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its stereochemical complexity and the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity in bioactive molecules. The hydroxymethyl moiety offers a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of potential drug candidates. Its racemic form allows for exploration of both enantiomers' biological activity, aiding in structure-activity relationship studies. Suitable for use in asymmetric synthesis and as a building block for bioactive compounds.
rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol structure
1903584-02-0 structure
Product name:rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol
CAS No:1903584-02-0
MF:C7H12F3NO
MW:183.171492576599
MDL:MFCD29913126
CID:5246633
PubChem ID:122163382

rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinemethanol, 2-(trifluoromethyl)-, (2R,3S)-rel-
    • rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol
    • MDL: MFCD29913126
    • Inchi: 1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1
    • InChI Key: DNWDMUDDYZFFKI-PHDIDXHHSA-N
    • SMILES: N1CCC[C@H](CO)[C@@H]1C(F)(F)F

rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-261344-0.25g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol
1903584-02-0 95%
0.25g
$452.0 2024-06-18
Enamine
EN300-261344-1.0g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol
1903584-02-0 95%
1.0g
$914.0 2024-06-18
Enamine
EN300-261344-10.0g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol
1903584-02-0 95%
10.0g
$3929.0 2024-06-18
Enamine
EN300-261344-5g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol
1903584-02-0 95%
5g
$2650.0 2023-09-14
Enamine
EN300-261344-10g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol
1903584-02-0 95%
10g
$3929.0 2023-09-14
Aaron
AR01EBYC-2.5g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis
1903584-02-0 95%
2.5g
$2488.00 2025-02-14
Aaron
AR01EBYC-10g
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis
1903584-02-0 95%
10g
$5428.00 2023-12-15
Aaron
AR01EBYC-500mg
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis
1903584-02-0 95%
500mg
$1006.00 2025-02-14
1PlusChem
1P01EBQ0-100mg
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis
1903584-02-0 95%
100mg
$454.00 2024-06-17
1PlusChem
1P01EBQ0-500mg
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis
1903584-02-0 95%
500mg
$944.00 2024-06-17

Additional information on rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol

Professional Introduction to Rac-(2R,3S)-2-(Trifluoromethyl)piperidin-3-ylmethanol (CAS No. 1903584-02-0)

Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol, identified by its CAS number 1903584-02-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its diverse biological activities and utility in drug development. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further research and development.

The molecular structure of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol consists of a piperidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position. This specific arrangement contributes to its unique chemical and biological characteristics. The piperidine core is known for its ability to interact with various biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design.

In recent years, there has been growing interest in the development of novel compounds with piperidine scaffolds due to their potential therapeutic applications. Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol has been studied for its potential role in various pharmacological pathways. Its structural features make it a promising candidate for further investigation in the treatment of neurological disorders, inflammation, and other diseases where piperidine-based compounds have shown efficacy.

The synthesis of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly critical and often involves palladium-catalyzed cross-coupling reactions or other advanced synthetic methodologies. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications.

Ongoing research in the field of medicinal chemistry has highlighted the importance of structural modifications in enhancing drug efficacy. Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol exemplifies this principle by demonstrating how strategic placement of functional groups can significantly influence biological activity. Studies have shown that compounds with similar structural motifs exhibit potent effects on target enzymes and receptors, making them attractive for drug development.

The pharmacokinetic properties of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol are also of great interest. The presence of the trifluoromethyl group contributes to improved bioavailability and prolonged half-life, which are desirable characteristics for any therapeutic agent. These properties make it a promising candidate for further development into a drug candidate that can be administered less frequently while maintaining therapeutic efficacy.

In conclusion, Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol (CAS No. 1903584-02-0) is a compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in the development of new therapies for various diseases.

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